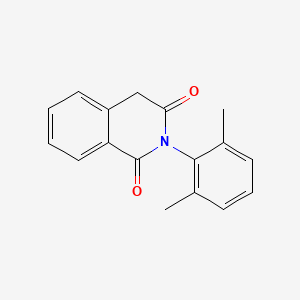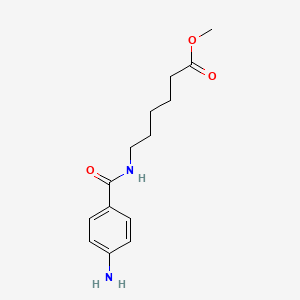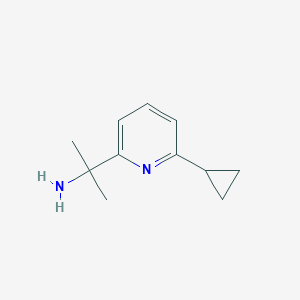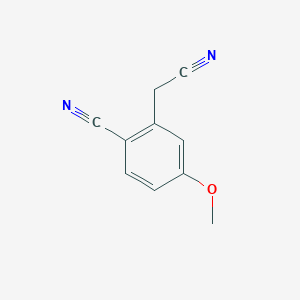
4-(2-Tert-butoxycarbonylethyl)-3-ethyl-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Tert-butoxycarbonylethyl)-3-ethyl-5-methylbenzoic acid is an organic compound that features a benzoic acid core with various substituents, including tert-butoxycarbonyl, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl chloroformate as the tert-butoxycarbonyl source and a suitable base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Tert-butoxycarbonylethyl)-3-ethyl-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like triethylamine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-Tert-butoxycarbonylethyl)-3-ethyl-5-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Tert-butoxycarbonylethyl)-3-ethyl-5-methylbenzoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways. The tert-butoxycarbonyl group can protect reactive sites during synthesis, allowing for selective reactions to occur.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Shares the tert-butoxycarbonyl group and is used in similar synthetic applications.
N-tert-Butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine: Another compound featuring the tert-butoxycarbonyl group, used in the synthesis of triazole derivatives.
Uniqueness
4-(2-Tert-butoxycarbonylethyl)-3-ethyl-5-methylbenzoic acid is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C17H24O4 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-ethyl-5-methyl-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoic acid |
InChI |
InChI=1S/C17H24O4/c1-6-12-10-13(16(19)20)9-11(2)14(12)7-8-15(18)21-17(3,4)5/h9-10H,6-8H2,1-5H3,(H,19,20) |
InChI Key |
GLHOPVNPFNLMEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C(=O)O)C)CCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
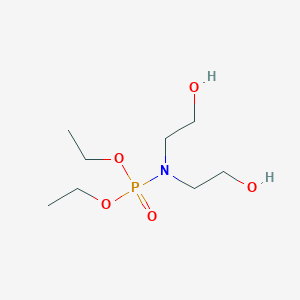
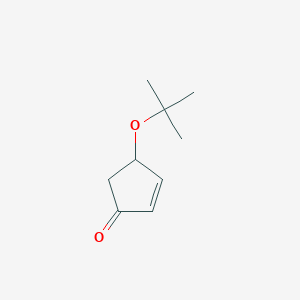
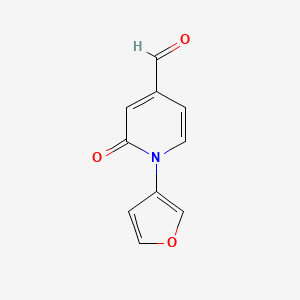
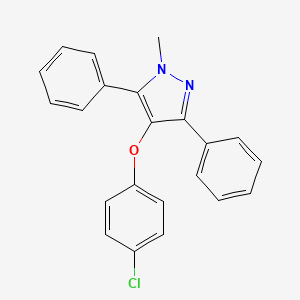
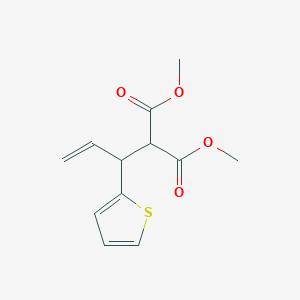
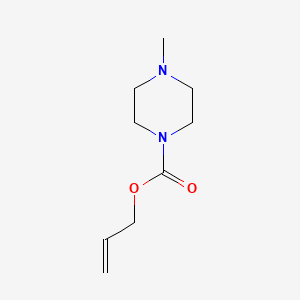

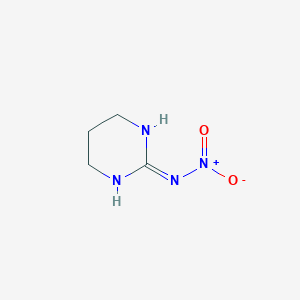
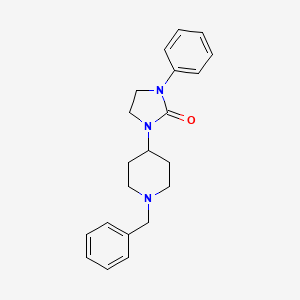
![1,1a,6,10b-Tetrahydrodibenzo[b,f]cyclopropa[d]azepine](/img/structure/B8547862.png)
